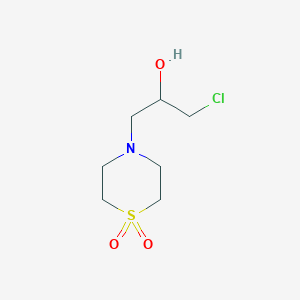

N'-Cyclopropyl-N,N-dimethylurea

説明

N’-Cyclopropyl-N,N-dimethylurea is a derivative of urea . It is used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity .

Synthesis Analysis

N,N’-Dimethylurea can be synthesized from dimethylamine and urea . The reaction involves a molar ratio of not less than 2:1, respectively, under autogenous pressure . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Molecular Structure Analysis

The molecular formula of N,N’-Dimethylurea is C3H8N2O . The molecular weight is 88.11 g/mol . The IUPAC Standard InChI is InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3, (H2,4,5,6) .

Chemical Reactions Analysis

N,N’-Dimethylurea is an amide . Amides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides with strong reducing agents . Amides are very weak bases (weaker than water) .

Physical And Chemical Properties Analysis

N,N’-Dimethylurea is a colorless, waxy crystal . It is odorless . It has a density of 1.142 g/mL . The melting point is 104.4 °C and the boiling point is 269.1 °C . It is soluble in water .

科学的研究の応用

Environmental Contamination Analysis

“3-cyclopropyl-1,1-dimethylurea” is used in Effect-Directed Analysis (EDA) of complex environmental contamination . In EDA, a biological response is used to direct the chemical analysis of a complex environmental sample. Active samples are fractionated and the fractions are re-tested by the bioassay to determine active fractions .

Structure Elucidation

This compound is used in structure elucidation in combination with gas chromatography (GC) and mass spectrometry (MS) techniques . These techniques have evolved considerably with respect to high sensitivity scanning and non-target screening .

Identification of Unknown Compounds

“3-cyclopropyl-1,1-dimethylurea” is used in the identification of unknown compounds in EDA . The identification step is rather challenging as the fractionated sample often still contains a multitude of compounds .

Research Use Only (RUO) Applications

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in Research Use Only (RUO) applications .

Chemical Synthesis

“3-cyclopropyl-1,1-dimethylurea” is used in chemical synthesis . It’s part of the Sigma-Aldrich product portfolio, which is used by researchers for various chemical synthesis applications .

Pharmaceutical Research

This compound is used in pharmaceutical research . It’s part of the Sigma-Aldrich product portfolio, which is used by researchers for various pharmaceutical research applications .

作用機序

Target of Action

The primary target of 3-cyclopropyl-1,1-dimethylurea, also known as N’-Cyclopropyl-N,N-dimethylurea, is photosystem II . Photosystem II is a key component of the photosynthetic process in plants, responsible for the initial stage of energy conversion, which involves the absorption of light and the splitting of water molecules.

Mode of Action

3-Cyclopropyl-1,1-dimethylurea acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness is influenced by its concentration in the environment .

Result of Action

The result of 3-cyclopropyl-1,1-dimethylurea’s action is a significant reduction in the plant’s photosynthetic activity. By inhibiting photosystem II, the compound effectively shuts down the plant’s ability to convert light energy into chemical energy, leading to a decrease in plant growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-cyclopropyl-1,1-dimethylurea. For instance, the compound was found to affect the behavior of Daphnia, a genus of small planktonic crustaceans, but at 3–10-fold higher concentrations than found in the environment

将来の方向性

N,N’-Dimethylurea has been introduced as a ligand to aid the Chan–Lam N-arylation of primary amides, amines, and 3-aminophenols with arylboronic acids and its ester derivative as the arylating associate . This development extends the scope of N,N’-dimethylurea as an auxiliary in inexpensive and versatile Cu catalysis . This could potentially open up new avenues for the synthesis of pharma-relevant motifs .

特性

IUPAC Name |

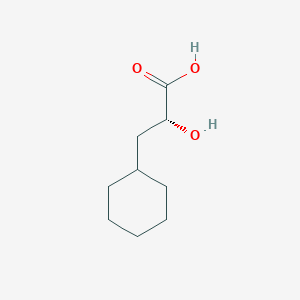

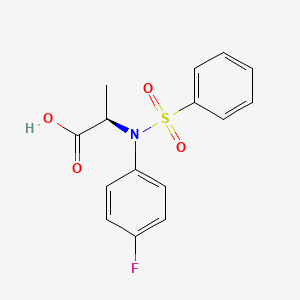

3-cyclopropyl-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8(2)6(9)7-5-3-4-5/h5H,3-4H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDXSDLAJBBUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Cyclopropyl-N,N-dimethylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)

![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)

![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)